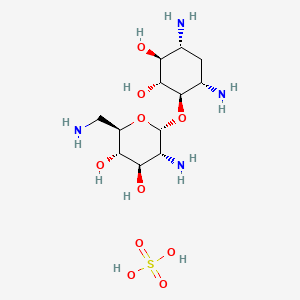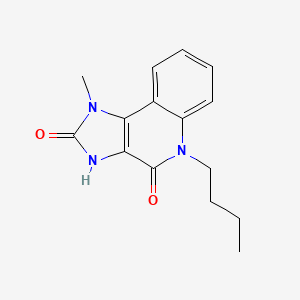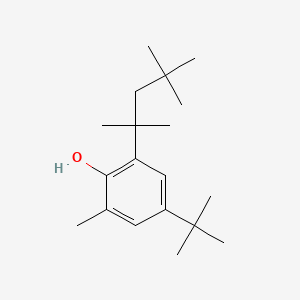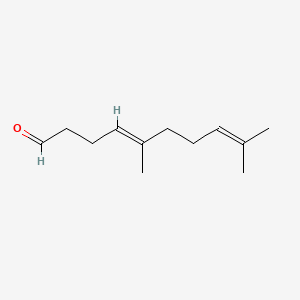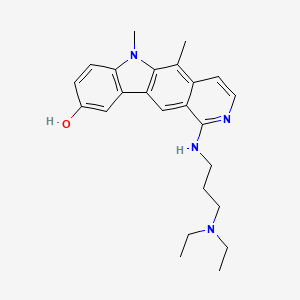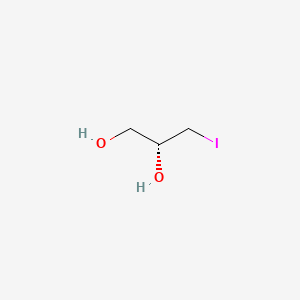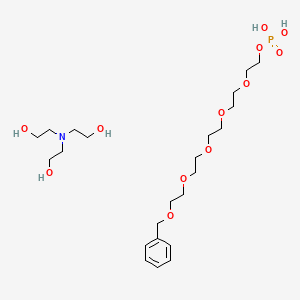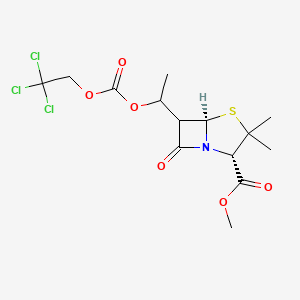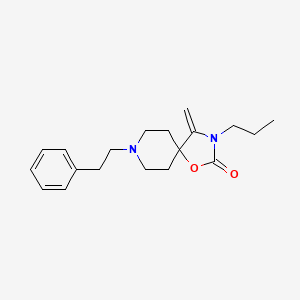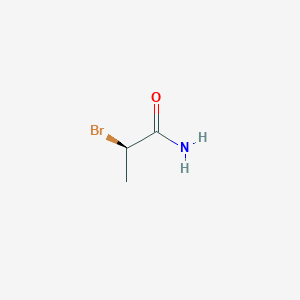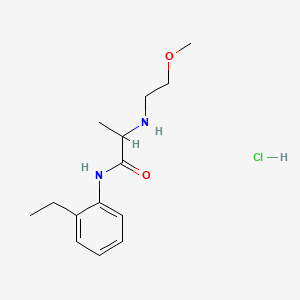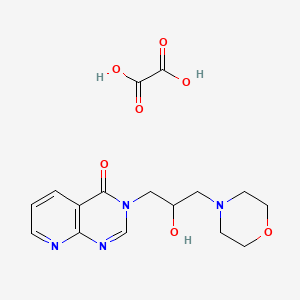
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. This compound is part of a broader class of phosphonic acids, which are characterized by their ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The process can be summarized in the following steps:
Reaction of Diethylenetriamine with Formaldehyde: Diethylenetriamine is reacted with formaldehyde to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid under controlled conditions to form the final product.
Neutralization with Sodium Hydroxide: The resulting phosphonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions may produce various substituted phosphonic acids.
科学的研究の応用
Chemistry
In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is used as a chelating agent. It forms stable complexes with metal ions, making it useful in analytical chemistry for metal ion detection and quantification.
Biology
In biological research, this compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it useful in experiments involving metal ion transport and storage in biological systems.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be leveraged to deliver metal-based drugs to specific targets in the body.
Industry
Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also used in detergents and cleaning agents for its ability to sequester metal ions.
作用機序
The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process involves the coordination of the phosphonic acid groups with the metal ions, forming a stable ring structure.
類似化合物との比較
Similar Compounds
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt: Similar in structure and function, used in water treatment and as a chelating agent.
Ethylenediaminetetra(methylenephosphonic acid), sodium salt: Another chelating agent with similar applications in water treatment and industrial processes.
Uniqueness
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is unique due to its high stability and strong chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications requiring precise control of metal ion concentrations.
特性
CAS番号 |
84852-20-0 |
|---|---|
分子式 |
C15H44N5NaO21P7+ |
分子量 |
870.3 g/mol |
IUPAC名 |
sodium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7.Na/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);/q;+1 |
InChIキー |
QERNJVJLWBAJKD-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



